SU4312 is a cell-permeable, indolinone-based receptor tyrosine kinase (RTK) inhibitor widely procured as a reference standard for angiogenesis assays and a foundational scaffold for drug discovery. Typically supplied as a stable E/Z isomer mixture, it delivers potent, targeted inhibition of VEGFR2 (Flk-1) and PDGFR. Unlike broader-spectrum clinical kinase inhibitors, SU4312 offers a highly defined selectivity profile, making it a critical baseline material for structure-activity relationship (SAR) studies, high-throughput in vivo screening, and specialized neurobiological modeling where precise pathway isolation is required .
Pathway context VEGFR2/PDGFR tyrosine kinase inhibition in angiogenesis and signaling research.
Racemic composition (Z)/(E)-isomer mixture; isomer ratio critical for reproducible activity.
Conformation-specific Preferential binding to unactivated VEGFR2, distinct from ATP-competitive inhibitors.
Selectivity profile Reported selectivity context over EGFR, HER2, and IGF-1R for VEGFR2-focused studies.
Substituting SU4312 with closely related indolinone analogs like SU5416 (Semaxanib) or downstream clinical multi-kinase inhibitors introduces severe off-target confounding variables in assay environments. While SU5416 is often procured for similar anti-angiogenic purposes, it exhibits significant cross-reactivity with Fibroblast Growth Factor Receptor (FGFR) signaling at standard assay concentrations. In contrast, SU4312 maintains strict selectivity for VEGFR over FGFR, preventing the simultaneous suppression of parallel developmental pathways [1]. Furthermore, SU4312 possesses a distinct secondary mechanism—direct inhibition of neuronal nitric oxide synthase (nNOS)—which is absent in generic VEGFR inhibitors, rendering substitutes ineffective for specific neuroprotection assays [2].
Racemic mixture with (Z)-isomer dominant VEGFR2 activity; imprecise isomer content may shift potency.
Broad-spectrum VEGFR2 inhibitors (e.g., sunitinib, sorafenib) inhibit additional kinases that may confound VEGFR2-specific interpretation.
Reported nNOS inhibition not shared by other VEGFR2 inhibitors; neuroprotection model response may not transfer.
Unactivated VEGFR2 binding profile differs from typical ATP-competitive agents; assay context may require review.
In transgenic zebrafish models evaluating kinase inhibitor specificity, SU4312 demonstrates a highly selective inhibition profile compared to the structurally related analog SU5416. When administered at concentrations up to 40 μM, SU4312 specifically blocked VEGF signaling without altering FGF-dependent reporter expression. In direct contrast, SU5416 strongly suppressed both VEGF and FGF signaling pathways, indicating a lack of target specificity at functional doses[1].
| Evidence Dimension | FGFR pathway suppression at 40 μM |
| Target Compound Data | SU4312: No significant effect on FGF signaling |
| Comparator Or Baseline | SU5416: Strong suppression of both VEGF and FGF signaling |
| Quantified Difference | Absolute divergence in off-target FGFR inhibition |
| Conditions | In vivo Tg(Dusp6:d2EGFP) zebrafish reporter assay |
Procuring SU4312 ensures researchers can isolate VEGFR-dependent angiogenesis without confounding results through unintended FGFR pathway suppression.
SU4312 serves as a highly reliable procurement standard due to its well-defined primary target affinity. It inhibits VEGFR2 (Flk-1) with an IC50 of 0.8 μM and PDGFR with an IC50 of 19.4 μM. Crucially, it demonstrates excellent selectivity against a panel of other major receptor tyrosine kinases, maintaining IC50 values greater than 10 μM (and often >100 μM) for EGFR, HER2, and IGF-1R .
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | VEGFR2 IC50 = 0.8 μM |
| Comparator Or Baseline | EGFR / HER2 / IGF-1R IC50 > 10-100 μM |
| Quantified Difference | >12.5-fold to >100-fold selectivity for VEGFR2 over off-target RTKs |
| Conditions | In vitro kinase activity assays |
This defined selectivity profile makes SU4312 an ideal baseline control for screening novel kinase inhibitors without broad-spectrum toxicity.
For laboratories standardizing high-throughput phenotypic screens, SU4312 provides a quantitatively proven positive control. In automated transgenic zebrafish angiogenesis assays, SU4312 consistently inhibits angiogenic vessel growth with a calculated in vivo IC50 of 1.8 μM. This reproducible dose-dependent activity allows it to benchmark the performance of unknown library compounds effectively [1].
| Evidence Dimension | In vivo angiogenesis inhibition (IC50) |
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | Vehicle control (1% DMSO) |
| Quantified Difference | Complete suppression of intersegmental vessel outgrowth at optimal dosing |
| Conditions | Live transgenic zebrafish embryo screening |
Provides a reliable, low-micromolar positive control essential for validating automated high-throughput anti-angiogenic drug discovery platforms.
Beyond its primary role as a VEGFR inhibitor, SU4312 exhibits a highly specific, procurement-differentiating secondary mechanism: the direct and selective inhibition of neuronal nitric oxide synthase (nNOS). In neurotoxicity models, SU4312 protects against MPP+-induced neuronal apoptosis and dopaminergic neuron loss, a feature not shared by standard anti-angiogenic compounds[1].
| Evidence Dimension | Protection against MPP+-induced neurotoxicity |
| Target Compound Data | Prevents MPP+-induced apoptosis via nNOS inhibition |
| Comparator Or Baseline | Generic VEGFR inhibitors (lack nNOS activity) |
| Quantified Difference | Functional neuroprotection achieved independent of anti-angiogenic pathways |
| Conditions | In vitro neuronal cultures and in vivo MPTP-induced zebrafish models |
Allows specialized procurement for Parkinson's disease and neurodegeneration modeling, where generic kinase inhibitors would be entirely ineffective.
Leveraging its highly reproducible in vivo IC50 of 1.8 μM, SU4312 is the ideal reference standard for calibrating automated, transgenic zebrafish-based phenotypic screens for novel anti-angiogenic compounds[1].
Because SU4312 lacks the FGFR cross-reactivity seen in analogs like SU5416, it is the preferred chemical probe for isolating VEGFR-dependent mechanisms without disrupting parallel FGF-driven developmental processes [2].
Driven by its distinct secondary ability to directly inhibit nNOS, SU4312 is uniquely suited for specialized assays investigating MPP+-induced neurotoxicity and dopaminergic neuron protection in Parkinson's disease models [3].
As a structurally simple 3-substituted indolin-2-one, SU4312 serves as a foundational synthetic precursor and baseline comparator for medicinal chemistry programs developing next-generation, multi-targeted RTK inhibitors [4].
Irritant